4-Hidroxidebrisoquina

Descripción general

Descripción

4-Hydroxydebrisoquine is a metabolite of debrisoquine, an antihypertensive drug. It is formed through the hydroxylation of debrisoquine by the enzyme cytochrome P450 2D6 (CYP2D6). This compound is often used in pharmacogenetic studies to evaluate the metabolic capacity of CYP2D6, which is crucial for the metabolism of many clinically important drugs .

Aplicaciones Científicas De Investigación

Pharmacogenetics

CYP2D6 Genotyping:

4-Hydroxydebrisoquine is extensively utilized to evaluate the metabolic capacity of CYP2D6, which exhibits considerable genetic polymorphism. The metabolic ratio of debrisoquine to 4-OHD serves as a biomarker for determining an individual's CYP2D6 genotype. Individuals can be classified into poor, intermediate, extensive, or ultrarapid metabolizers based on their ability to convert debrisoquine into 4-OHD.

- Case Study: A study involving 16 healthy Caucasian volunteers demonstrated a significant correlation between the number of active CYP2D6 alleles and hydroxylation capacity. The debrisoquine metabolic ratio varied significantly among subjects, highlighting the importance of genetic testing in personalized medicine .

Drug Metabolism Studies

Metabolic Pathway Analysis:

The analysis of 4-hydroxydebrisoquine provides insights into drug metabolism pathways and the identification of potential drug-drug interactions. It is crucial for understanding how variations in CYP2D6 activity can affect the pharmacokinetics of various medications.

- Data Table: Metabolic Ratios in Different Populations

| Population Group | Poor Metabolizers | Extensive Metabolizers | Ultrarapid Metabolizers |

|---|---|---|---|

| Caucasian Volunteers | <0.1 | 0.1 - 0.5 | >0.5 |

| Thoroughbred Horses | <0.1 | 0.1 - 0.3 | >0.3 |

This table illustrates the variability in metabolic ratios across different populations, emphasizing the need for population-specific pharmacogenetic studies .

Clinical Diagnostics

Urinary Excretion Measurement:

4-Hydroxydebrisoquine levels are measured in urine to assess CYP2D6 activity in clinical settings. A highly sensitive micromethod using high-performance liquid chromatography (HPLC) has been developed for this purpose.

- Methodology Overview:

Research Implications

Investigating Drug Interactions:

Research has shown that the presence of certain drugs can inhibit or induce CYP2D6 activity, thereby affecting the levels of 4-hydroxydebrisoquine and its parent compound debrisoquine in plasma.

Mecanismo De Acción

Target of Action

4-Hydroxydebrisoquine is a metabolite of debrisoquine, which is an adrenergic neuron-blocking drug . The primary target of 4-Hydroxydebrisoquine is the sympathetic neuroeffector junction . This junction is where the nerve signal is transmitted from nerve cells to effector cells (like muscle or gland cells) in the sympathetic nervous system .

Mode of Action

4-Hydroxydebrisoquine, like debrisoquine, acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine . Instead of acting at the effector cell by inhibiting the association of norepinephrine with its receptors, it is taken up by norepinephrine transporters . It becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles . This leads to a gradual depletion of norepinephrine stores in the nerve endings .

Biochemical Pathways

The metabolism of debrisoquine to 4-Hydroxydebrisoquine is catalyzed by a discrete isozyme of cytochrome P-450 . This reaction exhibits genetic polymorphism, with two phenotypes, “poor metabolizers” and “extensive metabolizers,” discernible in the normal population .

Pharmacokinetics

The pharmacokinetics of 4-Hydroxydebrisoquine involves the absorption, distribution, metabolism, and excretion (ADME) of the compound . Debrisoquine is metabolized to 4-Hydroxydebrisoquine by CYP2D6 . This process is used widely to determine the hydroxylation capacity of the enzyme . The extent of this reaction exhibits genetic polymorphism, with two phenotypes, “poor metabolizers” and “extensive metabolizers,” discernible in the normal population .

Result of Action

The action of 4-Hydroxydebrisoquine results in the inhibition or interference with the release and/or distribution of norepinephrine . This leads to a gradual depletion of norepinephrine stores in the nerve endings . The overall effect of this action is the blocking of adrenergic neurons, which can lead to effects such as reduced blood pressure .

Action Environment

The action, efficacy, and stability of 4-Hydroxydebrisoquine can be influenced by various environmental factors. These include the individual’s genetic makeup, particularly the presence of certain isoforms of the CYP2D6 enzyme . Individuals with certain isoforms of this enzyme are unable to properly metabolize debrisoquine and many other clinically important drugs . They are commonly referred to as having a debrisoquin 4-hydroxylase polymorphism .

Análisis Bioquímico

Biochemical Properties

4-Hydroxydebrisoquine interacts with the CYP2D6 enzyme, which is a polymorphic cytochrome P-450 enzyme . The extent of this interaction exhibits genetic polymorphism, with two phenotypes, “poor metabolizers” and “extensive metabolizers,” discernible in the normal population .

Cellular Effects

The cellular effects of 4-Hydroxydebrisoquine are primarily related to its role in the metabolism of debrisoquine. It is a substrate for a polymorphic cytochrome P-450 enzyme . Persons with certain isoforms of this enzyme are unable to properly metabolize this and many other clinically important drugs .

Molecular Mechanism

The molecular mechanism of 4-Hydroxydebrisoquine involves its conversion from debrisoquine by the CYP2D6 enzyme . This process is a part of the body’s drug metabolism system, which helps to eliminate foreign substances from the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxydebrisoquine can be observed over time. This ratio provides a measure of the hydroxylation capacity of the enzyme .

Metabolic Pathways

4-Hydroxydebrisoquine is involved in the metabolic pathway of debrisoquine, where it is produced as a metabolite . This process is catalyzed by the CYP2D6 enzyme .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Hydroxydebrisoquine is synthesized through the hydroxylation of debrisoquine. This reaction is catalyzed by the enzyme cytochrome P450 2D6.

Industrial Production Methods: Industrial production of 4-Hydroxydebrisoquine typically involves the use of biocatalysts, such as recombinant CYP2D6 enzymes, to achieve the hydroxylation of debrisoquine. This method ensures high specificity and yield of the desired product .

Análisis De Reacciones Químicas

Types of Reactions: 4-Hydroxydebrisoquine primarily undergoes hydroxylation reactions. It can also participate in other types of reactions, such as oxidation and reduction, depending on the reagents and conditions used .

Common Reagents and Conditions:

Hydroxylation: Catalyzed by CYP2D6, typically in the presence of NADPH and oxygen.

Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major product formed from the hydroxylation of debrisoquine is 4-Hydroxydebrisoquine. Other minor metabolites may include 3-hydroxydebrisoquine and 1-hydroxydebrisoquine .

Comparación Con Compuestos Similares

- 3-Hydroxydebrisoquine

- 1-Hydroxydebrisoquine

- Debrisoquine

These compounds share structural similarities but differ in their hydroxylation positions and metabolic pathways. 4-Hydroxydebrisoquine is particularly valuable for its role in pharmacogenetic studies and its specificity for CYP2D6 .

Actividad Biológica

4-Hydroxydebrisoquine (4-OH-D) is a significant metabolite of debrisoquine, primarily formed through the action of the cytochrome P450 enzyme CYP2D6. Its biological activity is crucial for understanding drug metabolism, pharmacogenetics, and potential drug interactions. This article explores the biological activity of 4-hydroxydebrisoquine, focusing on its metabolic pathways, pharmacological implications, and clinical significance.

Metabolism of 4-Hydroxydebrisoquine

4-Hydroxydebrisoquine is generated from debrisoquine via hydroxylation, a reaction predominantly mediated by the CYP2D6 enzyme. The metabolic pathway is characterized by genetic polymorphism, leading to variability in drug metabolism among individuals.

Key Metabolic Pathways

- Formation : Debrisoquine is converted to 4-hydroxydebrisoquine through CYP2D6-mediated oxidation.

- Further Metabolism : 4-OH-D can undergo additional transformations, including glucuronidation and the formation of other metabolites such as 3,4-dehydrodebrisoquine, which are excreted variably depending on the individual's CYP2D6 genotype .

Pharmacological Implications

The biological activity of 4-hydroxydebrisoquine has several pharmacological implications:

- Indicator of CYP2D6 Activity : The ratio of debrisoquine to 4-hydroxydebrisoquine in urine serves as a biomarker for assessing CYP2D6 metabolic activity. This ratio helps classify individuals as poor metabolizers (PM), extensive metabolizers (EM), or ultrarapid metabolizers (UM) based on their genetic makeup .

- Drug Interactions : Variations in CYP2D6 activity can influence the efficacy and safety profiles of drugs metabolized by this pathway. For instance, the presence of certain herbal supplements may alter CYP2D6 activity, thereby affecting the metabolism of drugs like debrisoquine and its metabolites .

Case Studies and Research Findings

Several studies have investigated the biological activity and clinical relevance of 4-hydroxydebrisoquine:

- Study on Genetic Polymorphism :

- Impact on Drug Metabolism :

- HPLC Method Development :

Tables Summarizing Key Findings

| Study | Population | Key Findings |

|---|---|---|

| Angelo et al., 1976 | Healthy volunteers | Identified debrisoquine and 4-OH-D in urine; noted significant variability in excretion rates among subjects. |

| Daly et al., 1991 | Caucasian volunteers | Established correlation between CYP2D6 gene copy number and hydroxylation capacity; emphasized importance in pharmacogenetics. |

| Granvil et al., 2002 | Mixed population | Suggested potential involvement of CYP1A1 alongside CYP2D6 in debrisoquine metabolism. |

Propiedades

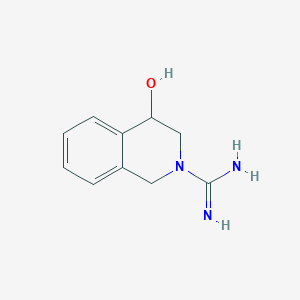

IUPAC Name |

4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13/h1-4,9,14H,5-6H2,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFURXZANOMQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1C(=N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90866753 | |

| Record name | 4-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxydebrisoquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59333-79-8 | |

| Record name | 3,4-Dihydro-4-hydroxy-2(1H)-isoquinolinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59333-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxydebrisoquin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059333798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90866753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxydebrisoquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006468 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.